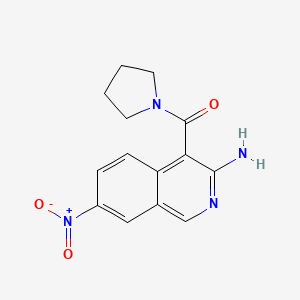![molecular formula C21H16FN3O2 B11478392 4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)
4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production processes .
化学反応の分析
Types of Reactions
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole moiety are also similar in structure and function.
Uniqueness
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C21H16FN3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
3-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16FN3O2/c1-26-19-7-4-15(12-14-2-5-17(22)6-3-14)13-18(19)20-24-21(27-25-20)16-8-10-23-11-9-16/h2-11,13H,12H2,1H3 |
InChIキー |
IPHXFKKLJQOLSB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)

![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
![Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11478338.png)
![N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11478341.png)
![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11478345.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)


![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478364.png)

